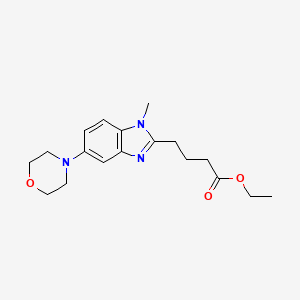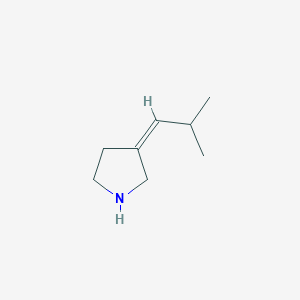
p-Benzoquinone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzoquinone-13C6: is a stable isotope-labeled compound, also known as 1,4-benzoquinone-13C6. It is a derivative of p-benzoquinone, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Benzene: One method involves the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1).
Oxidation of Aniline: Another traditional method involves the oxidation of aniline, although this method generates significant toxic waste and is less environmentally sustainable.
Industrial Production Methods: Industrial production of p-benzoquinone typically involves the oxidation of hydroquinone using hydrogen peroxide in the presence of an aqueous inorganic acid solution or an inert organic polar solvent .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced to hydroquinone using acidic potassium iodide solution.
Substitution: Substitution reactions, such as the addition of arylsulfinic acids, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromic acid.
Reduction: Potassium iodide, sulfuric acid.
Substitution: Arylsulfinic acids, acetic anhydride, sulfuric acid.
Major Products:
Oxidation: Various quinones and hydroquinones.
Reduction: Hydroquinone.
Substitution: Triacetylhydroxyquinol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Plays a role in studying electron transfer processes in biological systems, such as photosynthesis and oxidative phosphorylation .
Medicine:
Industry:
Wirkmechanismus
Molecular Targets and Pathways: p-Benzoquinone-13C6 exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a crucial component in electron transfer processes. Its major targets include DNA, where it can induce double-strand breaks and interact with topoisomerases .
Vergleich Mit ähnlichen Verbindungen
1,4-Benzoquinone: The parent compound, widely studied for its redox properties.
1,2-Benzoquinone: An isomer with different reactivity and stability.
Hydroquinone: The reduced form of p-benzoquinone, used in various industrial applications.
Uniqueness: p-Benzoquinone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of reactions is crucial .
Eigenschaften
Molekularformel |
C6H4O2 |
|---|---|
Molekulargewicht |
114.051 g/mol |
IUPAC-Name |
(1,2,3,4,5,6-13C6)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
AZQWKYJCGOJGHM-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=O)[13CH]=[13CH][13C]1=O |
Kanonische SMILES |
C1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)



![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)

![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
